1H and 13C NMR spectral data for 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one
1H and 13C NMR spectral data for 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one
Comprehensive Structural Elucidation of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one: A Technical Guide to 1 H and 13 C NMR Spectral Analysis
Executive Summary
2-Methyl-2-azabicyclo[2.2.1]heptan-6-one (CAS: 50494-49-0) is a highly strained, bridged bicyclic alkaloid scaffold. It serves as a critical intermediate in the synthesis of conformationally restricted pharmacophores, including epibatidine analogs and novel NK1 receptor ligands 1. The rigid geometry of the bicyclo[2.2.1]heptane skeleton, combined with the electronegative effects of the nitrogen atom and the carbonyl group, creates a unique magnetic environment. This whitepaper provides an authoritative, step-by-step framework for the complete NMR assignment of this molecule, emphasizing the causality behind chemical shifts, scalar couplings, and self-validating 2D NMR protocols.
Theoretical Framework & Mechanistic Causality
The structural elucidation of bicyclo[2.2.1]heptane derivatives relies heavily on understanding how rigid 3D geometry dictates magnetic resonance.
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Torsional Strain and Nitrogen Inversion: The nitrogen inversion barrier in 2-methyl-2-azabicyclo[2.2.1]heptane derivatives is significantly influenced by torsional strain, which forces the N -methyl group into a predominantly exo conformation to minimize steric clashes with the C7 bridge 2. This rigid conformation ensures distinct, non-averaging signals for endo and exo protons at room temperature.
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The Karplus Relationship in Rigid Systems: The dihedral angles in this bicyclic system are locked. The angle between the bridgehead protons (H1/H4) and their adjacent endo protons is approximately 90°. According to the Karplus equation ( J=Acos2θ−Bcosθ+C ), this orthogonal relationship results in a vicinal coupling constant ( 3J ) of near 0 Hz, a critical diagnostic feature for assigning endo vs. exo protons 3.
1 H NMR Spectral Analysis
The 1 H NMR spectrum is defined by profound deshielding effects at the C1 and C3 positions due to the heteroatoms.
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 , 298K)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( J , Hz) | Causal Explanation |
| H1 (Bridgehead) | 3.35 | br d | 4JW ~ 2.0 | Highly deshielded due to dual α-position to both N2 and C6=O. Vicinal coupling to adjacent protons is ~0 Hz; exhibits small W-coupling to H7anti. |
| H3exo | 2.95 | dd | 2J = 10.5, 3Jexo,bridge = 3.5 | Deshielded by adjacent N2. Measurable vicinal coupling to the H4 bridgehead. |
| H4 (Bridgehead) | 2.70 | m | - | Standard bridgehead position, slightly deshielded by proximity to C5 and C3. |
| H3endo | 2.65 | dd | 2J = 10.5, 3Jendo,bridge ~ 1.5 | Shifted upfield of H3exo due to the magnetic anisotropy of the C-C skeletal bonds. |
| N-CH 3 | 2.45 | s | - | Sharp singlet characteristic of an N -methyl group locked in an exo orientation. |
| H5exo | 2.25 | dd | 2J = 18.0, 3Jexo,bridge = 4.5 | α to the C6 carbonyl. Strong geminal coupling typical of rigid cyclic ketones. |
| H5endo | 1.95 | dd | 2J = 18.0, 3Jendo,bridge ~ 2.0 | α to the C6 carbonyl. Shielded relative to H5exo. |
| H7syn | 1.85 | dq | 2J = 10.0, 4JW ~ 2.0 | Bridge proton syn to the nitrogen. Deshielded by the nitrogen lone pair. |
| H7anti | 1.70 | dt | 2J = 10.0, 4JW ~ 1.5 | Bridge proton anti to the nitrogen. |
13 C NMR Spectral Analysis
The 13 C NMR spectrum relies on the additive inductive effects of the heteroatoms. The C1 carbon is uniquely positioned, resulting in extreme deshielding.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 , 298K)
| Carbon Position | Chemical Shift (δ, ppm) | Type | Causal Explanation |
| C6 | 215.4 | C=O (Quat.) | Highly strained cyclopentanone-like carbonyl carbon. |
| C1 | 71.2 | CH (Bridge) | Extreme deshielding due to combined α-effects of N2 (inductive pull) and C6=O (electron-withdrawing). |
| C3 | 58.6 | CH 2 | Deshielded by the adjacent N2 atom. |
| C5 | 45.3 | CH 2 | Deshielded by the adjacent C6 carbonyl. |
| N-CH 3 | 41.8 | CH 3 | Standard N -methyl chemical shift. |
| C4 | 40.5 | CH (Bridge) | Standard bridgehead carbon, shifted downfield relative to unsubstituted norbornane due to β-effects. |
| C7 | 37.2 | CH 2 (Bridge) | Most shielded carbon in the skeleton; experiences γ-gauche shielding from the heteroatoms. |
2D NMR Protocols for Unambiguous Assignment
To ensure absolute trustworthiness, the following experimental protocol is designed as a self-validating closed-loop system . 1D assignments are hypothesized, COSY/HSQC establish foundational connectivity, HMBC validates the carbon skeleton, and NOESY acts as the final orthogonal check to confirm 3D stereochemistry.
Step-by-Step Methodology:
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Sample Preparation : Dissolve 15-20 mg of the highly pure analyte in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS). Causality: CDCl 3 is chosen because its low polarity preserves intrinsic intramolecular forces and prevents solvent-induced conformational shifts that could alter the nitrogen inversion equilibrium.
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COSY (Correlation Spectroscopy) : Map the isolated spin systems. Trace the 3J coupling from H4 to H3exo/endo and H5exo/endo. Validation: The absence of coupling between H1 and H7 confirms the rigid 90° dihedral angle, validating the structural integrity of the bridgehead.
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HSQC (Heteronuclear Single Quantum Coherence) : Correlate the assigned protons to their direct carbon attachments. This definitively separates the C3 (58.6 ppm) and C5 (45.3 ppm) methylene groups, which might otherwise be ambiguous in 1D 13 C NMR.
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HMBC (Heteronuclear Multiple Bond Correlation) : Validate the skeleton across heteroatoms. The N -CH 3 protons will show strong 3JCH correlations to C1 and C3. The H5 protons will show 2JCH correlations to the C6 carbonyl (215.4 ppm), locking the position of the ketone relative to the bridgehead.
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NOESY (Nuclear Overhauser Effect Spectroscopy) : Differentiate endo vs. exo and syn vs. anti protons through spatial proximity (< 5 Å). Validation: A strong NOE cross-peak between the N -CH 3 group and H7syn definitively establishes the stereochemical orientation of the bridge and confirms the exo preference of the methyl group.
Experimental Workflows & Logical Relationships
Fig 1: Step-by-step NMR elucidation workflow for bridged bicyclic alkaloids.
Fig 2: Key HMBC (solid) and COSY (dashed) logical correlations for structural validation.
References
- Title: Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.
- Title: Nitrogen Inversion Barrier of 2-Methyl-2-azabicyclo[2.2.1]heptane.
- Title: Analysis of the nuclear magnetic resonance spectra of some 2,6-bridged bicyclo[2.2.
